molecular formula C19H20FN3O3S2 B2414267 2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-fluorophenyl)acetamide CAS No. 892361-36-3

2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-fluorophenyl)acetamide

Cat. No.: B2414267
CAS No.: 892361-36-3
M. Wt: 421.51
InChI Key: ZYYYFYUPTMZZBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C19H20FN3O3S2 and its molecular weight is 421.51. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is the Mas-related G protein-coupled receptor X2 (MRGX2) . MRGX2 is a receptor that plays a crucial role in various physiological processes, including pain perception and inflammation.

Mode of Action

The compound acts as an inhibitor of MRGX2 . It binds to the receptor, preventing its activation and subsequent signaling. This inhibition can lead to a decrease in the physiological responses mediated by MRGX2.

Biochemical Pathways

The inhibition of MRGX2 affects several biochemical pathways. Specifically, it can impact the neurogenic inflammation pathway , which is often associated with pain and inflammatory responses. By inhibiting MRGX2, the compound can potentially reduce inflammation and alleviate pain .

Properties

IUPAC Name

2-[(4-butyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-fluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O3S2/c1-2-3-11-23-16-9-4-5-10-17(16)28(25,26)22-19(23)27-13-18(24)21-15-8-6-7-14(20)12-15/h4-10,12H,2-3,11,13H2,1H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYYYFYUPTMZZBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)NC3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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